N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethylphenyl group and a 1-methyl-1H-pyrazol-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethylaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of chalcones with hydrazine derivatives under solvent-free conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-N’-(4-ethylbenzyl)ethanediamide
- 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
Uniqueness
N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both a dimethylphenyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-4-5-11(6-10(9)2)14-12-7-13-15(3)8-12/h4-8,14H,1-3H3 |
InChI Key |
RTPUCCNMXNOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CN(N=C2)C)C |
Origin of Product |
United States |
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